molecular formula C13H18N2O2 B13338185 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one

Katalognummer: B13338185
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: OSLSTDNLZCMJLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2,6-dimethylmorpholino group and an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the 2,6-Dimethylmorpholino Group: The 2,6-dimethylmorpholino group is introduced to the pyridine ring through a substitution reaction.

    Addition of the Ethanone Group: The ethanone group is added to the pyridine ring via an acylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(6-Bromopyridin-2-yl)ethan-1-one: Similar structure but with a bromine atom instead of the 2,6-dimethylmorpholino group.

    1-(Pyridin-2-yl)ethan-1-one: Lacks the 2,6-dimethylmorpholino group.

Uniqueness

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is unique due to the presence of the 2,6-dimethylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-[6-(2,6-dimethylmorpholin-4-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13-6-4-5-12(14-13)11(3)16/h4-6,9-10H,7-8H2,1-3H3

InChI-Schlüssel

OSLSTDNLZCMJLD-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.